N-cyclopentyl-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide, commonly known as CPI-1189, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as indanecarboxamides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of CPI-1189 is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This leads to the activation of downstream signaling pathways that can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects in preclinical studies. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. It can also reduce the levels of inflammatory cytokines that are associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-1189 is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to use in some experimental setups. Additionally, its effects may vary depending on the dosage and timing of administration.
Future Directions
There are several potential future directions for research on CPI-1189. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another direction is the development of more soluble formulations of CPI-1189 that can be used in a wider range of experimental setups. Additionally, further studies are needed to fully understand the mechanism of action of CPI-1189 and its potential effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of CPI-1189 involves a multi-step process that starts with the reaction of indanone with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction with 4-ethyl-1-piperazinecarboxamide to obtain the desired product.
Scientific Research Applications
CPI-1189 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-2-23-11-13-24(14-12-23)21(20(25)22-19-9-5-6-10-19)15-17-7-3-4-8-18(17)16-21/h3-4,7-8,19H,2,5-6,9-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGUWSMUAGHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.